Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate
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Overview
Description
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, and a cyclopenta[B]pyridin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopenta[B]pyridin Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This is achieved through a substitution reaction using chlorophenyl reagents.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Sulfanyl Acetate Group: This final step involves the reaction of the intermediate compound with methyl acetate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorophenyl reagents for electrophilic substitution; cyanide ions for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[B]pyridin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazolines: Exhibiting various pharmacological activities, such as anti-inflammatory and antioxidant effects.
Indoles: Widely studied for their antiviral, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C18H15ClN2O2S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
methyl 2-[[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16(22)10-24-18-14(9-20)17(11-5-7-12(19)8-6-11)13-3-2-4-15(13)21-18/h5-8H,2-4,10H2,1H3 |
InChI Key |
ZOAZJELZHYIEBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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